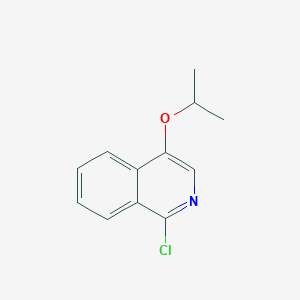![molecular formula C12H20N2O2 B11881907 [4,4'-Biazepane]-7,7'-dione CAS No. 34239-87-7](/img/structure/B11881907.png)
[4,4'-Biazepane]-7,7'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,4’-Biazepane]-7,7’-dione is a heterocyclic compound featuring a seven-membered ring with two nitrogen atoms at the 4 and 4’ positions and two ketone groups at the 7 and 7’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Biazepane]-7,7’-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a diamine with a diketone in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (100-150°C) to facilitate cyclization.
Catalysts: Acidic or basic catalysts to promote the formation of the seven-membered ring.
Solvents: Polar solvents such as ethanol or dimethyl sulfoxide (DMSO) to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of [4,4’-Biazepane]-7,7’-dione may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purifying the diamine and diketone precursors.
Reaction Setup: Using reactors designed to handle high temperatures and pressures.
Purification: Employing techniques such as recrystallization or chromatography to isolate the pure product.
Chemical Reactions Analysis
Types of Reactions
[4,4’-Biazepane]-7,7’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
[4,4’-Biazepane]-7,7’-dione has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Application in the synthesis of polymers and advanced materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of [4,4’-Biazepane]-7,7’-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Modulating receptor activity to produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A six-membered ring with two nitrogen atoms.
Diazepane: A seven-membered ring with two nitrogen atoms but without ketone groups.
Properties
CAS No. |
34239-87-7 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
5-(7-oxoazepan-4-yl)azepan-2-one |
InChI |
InChI=1S/C12H20N2O2/c15-11-3-1-9(5-7-13-11)10-2-4-12(16)14-8-6-10/h9-10H,1-8H2,(H,13,15)(H,14,16) |
InChI Key |
JOYRGJJLMRARMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCCC1C2CCC(=O)NCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


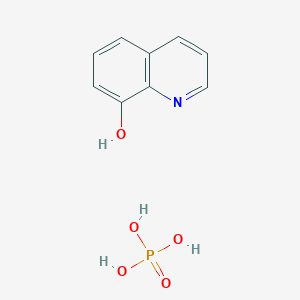



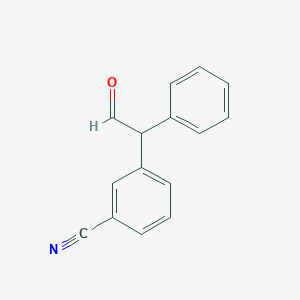
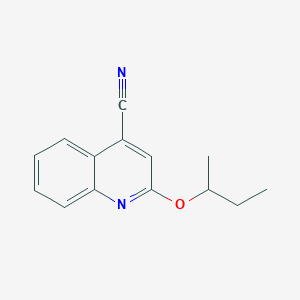

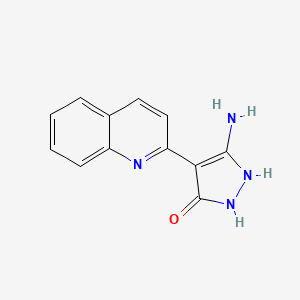


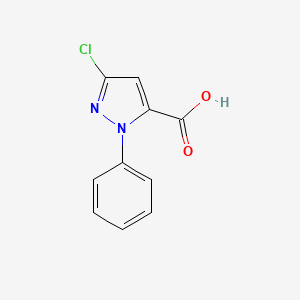
![3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11881890.png)
